molecular formula C10H19NO4 B558653 5-((tert-Butoxycarbonyl)amino)pentanoic acid CAS No. 27219-07-4

5-((tert-Butoxycarbonyl)amino)pentanoic acid

Cat. No. B558653
CAS RN: 27219-07-4
M. Wt: 217.26 g/mol
InChI Key: GFMRZAMDGJIWRB-UHFFFAOYSA-N
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Description

5-((tert-Butoxycarbonyl)amino)pentanoic acid, also known as Boc-5-aminopentanoic acid, is an alkane chain with terminal carboxylic acid and Boc-protected amino groups . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .


Molecular Structure Analysis

The molecular formula of 5-((tert-Butoxycarbonyl)amino)pentanoic acid is C10H19NO4 . Its InChI Code is 1S/C10H19NO4/c1-10(2,3)16-9(15)12-7(8(13)14)5-4-6-11/h7H,4-6,11H2,1-3H3,(H,12,15)(H,13,14) .


Chemical Reactions Analysis

The terminal carboxylic acid of 5-((tert-Butoxycarbonyl)amino)pentanoic acid can react with primary amine groups in the presence of activators to form a stable amide bond . This property makes it useful in peptide synthesis.


Physical And Chemical Properties Analysis

The molecular weight of 5-((tert-Butoxycarbonyl)amino)pentanoic acid is 217.26 g/mol . It is a solid at room temperature .

Safety And Hazards

5-((tert-Butoxycarbonyl)amino)pentanoic acid can cause skin irritation and serious eye irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-7-5-4-6-8(12)13/h4-7H2,1-3H3,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFMRZAMDGJIWRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30338000
Record name 5-[(tert-Butoxycarbonyl)amino]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30338000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((tert-Butoxycarbonyl)amino)pentanoic acid

CAS RN

27219-07-4
Record name 5-[(tert-Butoxycarbonyl)amino]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30338000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Boc-amino)valeric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
W Wang, J Gao - The Journal of Organic Chemistry, 2019 - ACS Publications
Conjugation of 2-cyanobenzothiazole (CBT) with N-terminal cysteines (NCys) typically gives a luciferin product. We herein report an alternative reaction pathway leading to an N-…
Number of citations: 18 pubs.acs.org
M Cai, F Ma, C Hu, H Li, F Cao, Y Li, J Dong… - Bioorganic & Medicinal …, 2023 - Elsevier
Ferroptosis is a new type of regulated, non-apoptotic cell death driven by iron-dependent phospholipid peroxidation. Inducing cell ferroptosis by inactivating glutathione peroxidase 4 (…
Number of citations: 1 www.sciencedirect.com
A Ma, W Yu, F Li, RM Bleich, JM Herold… - Journal of medicinal …, 2014 - ACS Publications
The lysine methyltransferase SETD8 is the only known methyltransferase that catalyzes monomethylation of histone H4 lysine 20 (H4K20). Monomethylation of H4K20 has been …
Number of citations: 86 pubs.acs.org
GA Blankson - 2016 - search.proquest.com
Antibiotic resistance poses a significant challenge in anti-infective therapy. There are several mechanisms involved in antibiotic resistance with efflux being a major determinant. …
Number of citations: 3 search.proquest.com
H Nikolayevskiy, M Robello, MT Scerba… - European journal of …, 2019 - Elsevier
Mercaptobenzamide thioesters and thioethers are chemically simple HIV-1 maturation inhibitors with a unique mechanism of action, low toxicity, and a high barrier to viral resistance. A …
Number of citations: 5 www.sciencedirect.com
ZG Zachariassen, S Thiele, EA Berg… - Bioorganic & Medicinal …, 2014 - Elsevier
Abstract Structure–activity relationship studies of the cyclopentapeptide CXCR4 antagonists (cyclo(-l-/d-Arg 1 -Arg 2 -2-Nal 3 -Gly 4 -d-Tyr 5 -)) suggest that the l-/d-Arg 1 -Arg 2 -2-Nal 3 …
Number of citations: 20 www.sciencedirect.com
J Ayre, JM Redmond, G Vitulli… - Journal of Medicinal …, 2022 - ACS Publications
A major limitation of pulmonary delivery is that drugs can exhibit suboptimal pharmacokinetic profiles resulting from rapid elimination from the pulmonary tissue. This can lead to …
Number of citations: 1 pubs.acs.org
L Hernandez‐Folgado, D Baretić… - … A European Journal, 2010 - Wiley Online Library
We present a systematic study of different guanidiniocarbonylpyrrole‐aryl derivatives designed to interact with DNA or RNA both through intercalation of an aromatic moiety into the …
S Dey, P Sen, A Patel, BM Prusty, SS Ghosh… - Organic & Biomolecular …, 2022 - pubs.rsc.org
Multifunctional drug delivery systems are the centerpiece of effective chemotherapeutic strategies. Herein, we report the synthesis of an acetazolamide-linked cyanine-3-based NIR-…
Number of citations: 1 pubs.rsc.org
P Kokkala, K Voreakos, A Lelis, K Patiniotis… - Molecules, 2022 - mdpi.com
In this report, a synthetic protocol for the preparation of phosphinic dipeptides of type 5 is presented. These compounds serve as valuable building blocks for the development of highly …
Number of citations: 3 www.mdpi.com

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